molecular formula C18H11F3N2O4 B14334745 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- CAS No. 96723-14-7

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl-

Cat. No.: B14334745
CAS No.: 96723-14-7
M. Wt: 376.3 g/mol
InChI Key: YKOJKYRKZZADHR-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- can be compared with other pyrazole derivatives, such as:

Properties

CAS No.

96723-14-7

Molecular Formula

C18H11F3N2O4

Molecular Weight

376.3 g/mol

IUPAC Name

5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)11-7-4-8-12(9-11)23-15(10-5-2-1-3-6-10)13(16(24)25)14(22-23)17(26)27/h1-9H,(H,24,25)(H,26,27)

InChI Key

YKOJKYRKZZADHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C(=O)O

Origin of Product

United States

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